molecular formula C17H15ClN4O3S2 B2560431 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 922046-68-2

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2560431
CAS No.: 922046-68-2
M. Wt: 422.9
InChI Key: DCSDOZVTFSTEPM-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a thiazole ring, a sulfonamide group, and a pyridine moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-chlorobenzenesulfonamide with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole and pyridine rings may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide can be compared with other similar compounds, such as:

    2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide: This compound has a similar structure but with a different position of the pyridine ring, which can affect its chemical properties and biological activities.

    2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S2/c18-13-1-3-15(4-2-13)27(24,25)22-17-21-14(11-26-17)9-16(23)20-10-12-5-7-19-8-6-12/h1-8,11H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSDOZVTFSTEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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